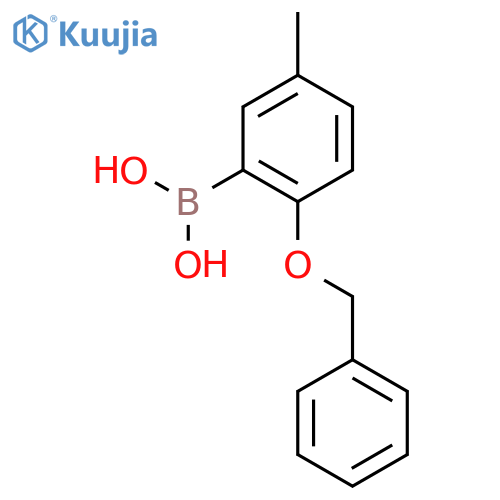

Cas no 127972-17-2 (2-(benzyloxy)-5-methylphenylboronic acid)

2-(benzyloxy)-5-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (2-(Benzyloxy)-5-methylphenyl)boronic acid

- 2-(benzyloxy)-5-methylphenylboronic acid

- 2-Benzyloxy-5-methylphenylboronic acid

- AKOS BRN-0649

- 2-Benzyloxy-5-methylhenylboronic acid

- (5-methyl-2-phenylmethoxyphenyl)boronic acid

- [2-(Benzyloxy)-5-methylphenyl]boronic acid

- AMBDTEZABFLVAD-UHFFFAOYSA-N

- AB30200

- VB10022

- RL01374

- BC001147

- BENZYLOXY-5-METHYLPHENYLBORO

-

- MDL: MFCD06801733

- インチ: 1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3

- InChIKey: AMBDTEZABFLVAD-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1B(O[H])O[H]

計算された属性

- せいみつぶんしりょう: 242.11100

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 241

- トポロジー分子極性表面積: 49.7

じっけんとくせい

- PSA: 49.69000

- LogP: 1.25380

2-(benzyloxy)-5-methylphenylboronic acid セキュリティ情報

- 危険レベル:IRRITANT

2-(benzyloxy)-5-methylphenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-(benzyloxy)-5-methylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H29986-1g |

2-(benzyloxy)-5-methylphenylboronic acid |

127972-17-2 | 96% | 1g |

¥1110 | 2023-09-19 | |

| TRC | B410963-500mg |

2-(benzyloxy)-5-methylphenylboronic acid |

127972-17-2 | 500mg |

$ 87.00 | 2023-04-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B891279-250mg |

(2-(Benzyloxy)-5-methylphenyl)boronic acid |

127972-17-2 | 97% | 250mg |

¥145.80 | 2022-09-02 | |

| Alichem | A019116095-10g |

(2-(Benzyloxy)-5-methylphenyl)boronic acid |

127972-17-2 | 95% | 10g |

255.00 USD | 2021-06-17 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H29986-250mg |

2-(benzyloxy)-5-methylphenylboronic acid |

127972-17-2 | 96% | 250mg |

¥410 | 2023-09-19 | |

| Alichem | A019116095-25g |

(2-(Benzyloxy)-5-methylphenyl)boronic acid |

127972-17-2 | 95% | 25g |

463.50 USD | 2021-06-17 | |

| Fluorochem | 219121-10g |

2-(Benzyloxy)-5-methylphenyl)boronic acid |

127972-17-2 | 95% | 10g |

£206.00 | 2022-02-28 | |

| 1PlusChem | 1P000Y3H-5g |

Boronic acid, [5-methyl-2-(phenylmethoxy)phenyl]- (9CI) |

127972-17-2 | 97% | 5g |

$93.00 | 2025-02-18 | |

| A2B Chem LLC | AA43389-5g |

2-(benzyloxy)-5-methylphenylboronic acid |

127972-17-2 | 97% | 5g |

$125.00 | 2024-04-20 | |

| abcr | AB270887-25g |

2-(Benzyloxy)-5-methylphenylboronic acid, 95%; . |

127972-17-2 | 95% | 25g |

€638.10 | 2025-03-19 |

2-(benzyloxy)-5-methylphenylboronic acid 関連文献

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

2-(benzyloxy)-5-methylphenylboronic acidに関する追加情報

Recent Advances in the Application of 2-(Benzyloxy)-5-methylphenylboronic Acid (CAS: 127972-17-2) in Chemical Biology and Pharmaceutical Research

2-(Benzyloxy)-5-methylphenylboronic acid (CAS: 127972-17-2) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been explored for its potential in drug discovery, particularly in the development of protease inhibitors and as a building block for boron-containing therapeutics. The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols and other nucleophiles, make this compound particularly valuable for targeted drug delivery and enzyme inhibition strategies.

Recent studies have highlighted the role of 2-(benzyloxy)-5-methylphenylboronic acid in the development of novel proteasome inhibitors. Researchers have demonstrated that this compound can be effectively incorporated into peptide-based inhibitors that target the chymotrypsin-like activity of the 20S proteasome. The boronic acid moiety forms a critical interaction with the catalytic threonine residue of the proteasome, leading to potent and selective inhibition. This mechanism has shown promise in the treatment of various cancers, particularly multiple myeloma, where proteasome inhibition has become a cornerstone of therapy.

In the field of antibiotic development, 2-(benzyloxy)-5-methylphenylboronic acid has emerged as a valuable scaffold for creating β-lactamase inhibitors. The increasing prevalence of antibiotic-resistant bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs), has driven research into novel inhibition strategies. Recent publications describe how derivatives of this compound can effectively restore the activity of β-lactam antibiotics against resistant strains by covalently modifying the active site of β-lactamase enzymes. This approach represents a significant advancement in the fight against antimicrobial resistance.

The compound's utility extends to materials science applications as well. Researchers have recently reported its incorporation into polymeric materials designed for glucose sensing. The boronic acid moiety's ability to bind diols enables the creation of smart materials that respond to changes in glucose concentration. This property has been exploited in the development of novel continuous glucose monitoring systems for diabetes management, with improved stability and sensitivity compared to traditional enzyme-based sensors.

From a synthetic chemistry perspective, 2-(benzyloxy)-5-methylphenylboronic acid has proven valuable in Suzuki-Miyaura cross-coupling reactions. Recent methodological advances have demonstrated its effectiveness in constructing biaryl systems under mild conditions, with excellent yields and functional group tolerance. These developments have facilitated the synthesis of complex pharmaceutical intermediates and natural product analogs, significantly expanding the toolbox available to medicinal chemists.

Looking forward, the unique properties of 2-(benzyloxy)-5-methylphenylboronic acid continue to inspire innovative applications across multiple disciplines. Current research efforts are exploring its potential in targeted cancer therapies, where the boronic acid moiety may enable tumor-selective drug accumulation. Additionally, its role in developing new classes of enzyme inhibitors and its applications in materials science suggest that this compound will remain an important focus of chemical biology research in the coming years.

127972-17-2 (2-(benzyloxy)-5-methylphenylboronic acid) 関連製品

- 3769-42-4(1,3-Dibenzyloxybenzene)

- 1236768-61-8((2-(Benzyloxy)-5-methoxyphenyl)boronic Acid)

- 190661-29-1(2-Benzyloxyphenylboronic acid)

- 871125-75-6(3-(3'-Methoxybenzyloxy)phenylboronic Acid)

- 3769-41-3(3-(Benzyloxy)phenol)

- 146631-00-7(p-Benzyloxyphenylboronic Acid)

- 1256355-61-9((3-(Benzyloxy)-5-methylphenyl)boronic acid)

- 397843-61-7(4-(Phenoxymethyl)phenylboronic Acid)

- 4334-87-6(3-Ethoxycarbonylphenylboronic acid)

- 103-16-2(Monobenzone)